molecular formula C24H36O4 B132814 4,5-Dihydromedroxyprogesterone acetate CAS No. 69688-15-9

4,5-Dihydromedroxyprogesterone acetate

Numéro de catalogue: B132814
Numéro CAS: 69688-15-9
Poids moléculaire: 388.5 g/mol
Clé InChI: WUGYQVQMQZFLHU-ACWFTSFSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,5-Dihydromedroxyprogesterone acetate (CAS 69688-15-9), also referred to as 4,5β-dihydromedroxyprogesterone acetate or Medroxyprogesterone acetate impurity F, is a hydrogenated derivative of medroxyprogesterone acetate (MPA). Its molecular formula is C₂₄H₃₄O₄ (molecular weight: 386.52), structurally characterized by a 5β-dihydrogenation of the Δ⁴ double bond in the pregnane skeleton, distinguishing it from MPA . It is primarily recognized as a process-related impurity in pharmaceutical formulations of MPA, a synthetic progestogen used in hormonal therapies . Analytical methods, such as HPLC and TLC, are employed to quantify its presence in drug products, with regulatory limits enforced to ensure safety .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydromedroxyprogesterone acetate involves several steps, starting from progesteroneThe reaction conditions typically involve the use of reagents such as acetic anhydride and catalysts like pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to those used for medroxyprogesterone acetate. These methods involve large-scale chemical synthesis with stringent control over reaction conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Dihydromedroxyprogesterone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can lead to the formation of more oxidized steroids, while reduction can yield alcohol derivatives .

Applications De Recherche Scientifique

Contraceptive Use

DMPA is primarily recognized for its role as a long-acting injectable contraceptive. Administered intramuscularly, it provides effective pregnancy prevention for approximately 12 weeks. The mechanism involves inhibition of gonadotropin production, thereby preventing ovulation and altering the endometrial lining to reduce the likelihood of implantation .

Advantages of DMPA in Contraception:

  • High efficacy in preventing pregnancy.
  • Reduced risk of endometrial cancer due to its progestogenic effects.
  • Minimal drug interactions compared to other hormonal contraceptives .

Menopausal Hormone Therapy

DMPA is also employed in menopausal hormone therapy, particularly to manage symptoms such as hot flashes and vaginal atrophy. It is often combined with estrogen to mitigate the risk of endometrial hyperplasia that can arise from unopposed estrogen therapy in women with intact uteri .

Treatment of Gynecological Disorders

DMPA is indicated for various gynecological conditions:

  • Endometriosis: It alleviates pain and reduces the size of endometrial lesions .
  • Abnormal Uterine Bleeding: DMPA helps regulate menstrual cycles and manage abnormal bleeding due to hormonal imbalances .
  • Secondary Amenorrhea: It assists in restoring menstrual cycles in women who have missed periods due to hormonal issues .

Oncological Applications

Recent studies have suggested that DMPA may have protective effects against certain types of cancers, particularly epithelial ovarian cancer (EOC). A multicenter case-control study indicated that women using DMPA had a 39% reduced risk of developing EOC, with a more significant reduction observed in long-term users . Additionally, DMPA is used in palliative care for hormone-dependent cancers such as breast and endometrial cancer due to its ability to inhibit tumor growth by acting on hormone receptors .

Transgender Healthcare

DMPA's progestogenic properties make it a valuable component in feminizing hormone therapy for transgender women. It helps develop secondary sexual characteristics while also providing antiandrogenic effects, which can be beneficial during gender transition .

Case Study: EOC Risk Reduction

In a significant study involving 330 patients with EOC and 982 controls, researchers found that prolonged use of DMPA resulted in an odds ratio (OR) of 0.61 for EOC risk reduction. The protective effect was even more pronounced with usage beyond three years (OR 0.17) .

Pharmacokinetics and Safety Studies

Forced degradation studies on DMPA formulations have highlighted potential impurities arising from adverse storage conditions. These studies are crucial for ensuring the safety and efficacy of DMPA products used globally, especially in tropical climates where storage conditions can vary significantly .

Environmental Considerations

The environmental impact of synthetic hormones like DMPA has been a growing concern. Studies show that even trace amounts can disrupt endocrine functions in aquatic organisms. Research into the biodegradability and environmental fate of progestogens is essential for assessing their ecological risks .

Mécanisme D'action

The mechanism of action of 4,5-Dihydromedroxyprogesterone acetate involves its interaction with steroid receptors. It activates the progesterone receptor, leading to various biological effects. The molecular targets include the progesterone receptor and potentially other steroid receptors. The pathways involved are similar to those of other progestins, influencing gene expression and cellular functions .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table highlights key structural and functional differences between 4,5-dihydromedroxyprogesterone acetate and related compounds:

Compound CAS Number Molecular Formula Key Structural Features Biological Activity Role in Pharmaceuticals
This compound 69688-15-9 C₂₄H₃₄O₄ 5β-dihydrogenated Δ⁴ bond; 6α-methyl; 17α-acetate Reduced progestogenic activity compared to MPA Impurity in MPA formulations
Medroxyprogesterone acetate (MPA) 71-58-9 C₂₄H₃₄O₄ Δ⁴ unsaturated bond; 6α-methyl; 17α-acetate Potent progestogen; binds progesterone receptors Active pharmaceutical ingredient
Cyproterone acetate 427-51-0 C₂₄H₂₉ClO₄ 1,2α-methylene; 17α-acetate; chlorinated Antiandrogen; dual progestogenic/antiandrogenic activity Used in androgen-dependent conditions
6-epi-Medroxy Progesterone-d3 17-Acetate 2242-65-1 C₂₄H₃₁D₃O₄ 6β-methyl-d3; isotopic labeling; epimerized configuration Inactive as a drug; used as analytical reference Isotopic standard for impurity testing

Key Observations :

  • Structural Impact on Activity : The 5β-dihydrogenation in this compound eliminates the Δ⁴ double bond critical for receptor binding, resulting in diminished progestogenic activity compared to MPA . Cyproterone acetate, despite structural similarities to MPA, exhibits antiandrogenic effects due to its chlorinated 1,2α-methylene group .
  • Deuterated analogues (e.g., 6-epi-Medroxy Progesterone-d3) serve as isotopic standards for analytical validation .

Analytical and Regulatory Comparisons

Parameter This compound MPA Cyproterone acetate
Quantification Method HPLC (285 nm; linear range 2–50 µg/mL) HPLC/UV LC-MS/MS
Regulatory Limit ≤0.5% (USP) N/A (Active ingredient) ≤0.1% (EP impurities)
Stability Stable under standard storage Sensitive to oxidation Degrades under acidic conditions

Key Observations :

  • Analytical Specificity : this compound is distinguished from MPA via TLC (Rf values) and HPLC retention times . Cyproterone acetate requires mass spectrometry due to structural complexity .
  • Stability Profile : The hydrogenated structure of this compound enhances stability compared to MPA, which is prone to oxidation at the Δ⁴ position .

Pharmacokinetic and Toxicological Profiles

  • This compound: No significant receptor binding or toxicity reported at impurity levels (<1%) .
  • MPA : High bioavailability; metabolized via hydroxylation and conjugation .
  • Cyproterone acetate : Long half-life (38–72 hours); hepatotoxic at high doses .

Research Findings and Implications

  • Conformational Studies : Theoretical calculations and NMR data confirm that this compound adopts a less planar conformation than MPA, reducing its affinity for steroid receptors .
  • Synthetic Byproducts : The hydrogenation step in MPA production is a critical control point to minimize this compound formation .

Activité Biologique

4,5-Dihydromedroxyprogesterone acetate (DMPA) is a derivative of medroxyprogesterone acetate (MPA), a synthetic progestin used in various therapeutic applications such as contraception and hormone replacement therapy. Understanding the biological activity of this compound is crucial for evaluating its efficacy and safety profile in clinical settings.

This compound exerts its effects primarily through the activation of the progesterone receptor (PR). This interaction leads to a cascade of biological responses, including:

  • Inhibition of Gonadotropin Production : DMPA prevents follicular maturation and ovulation by inhibiting gonadotropin release from the pituitary gland, which is critical for its contraceptive efficacy .
  • Endometrial Effects : The compound induces changes in the endometrial lining, making it less suitable for implantation, thus contributing to its contraceptive action .
  • Apoptosis Induction : In cancer cell lines, DMPA has been shown to induce p53-dependent apoptosis, suggesting potential therapeutic applications in hormone-dependent cancers .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

  • Absorption : The bioavailability varies significantly based on the formulation. For instance, intramuscular injections can lead to prolonged serum levels compared to oral administration .
  • Half-life : Depending on the route of administration, the half-life can range from 40 hours for oral tablets to longer durations for injectable forms .
  • Metabolism : DMPA undergoes extensive hepatic metabolism, with major metabolites including 6-beta and 2-beta hydroxylated forms. These metabolites may have distinct biological activities that contribute to the overall effects of DMPA .

Table 1: Summary of Biological Activities

Activity Description References
Gonadotropin InhibitionPrevents ovulation by inhibiting gonadotropin release ,
Endometrial ThinningAlters endometrial morphology to prevent implantation ,
Apoptosis in Cancer CellsInduces apoptosis via p53 pathway in hormone-sensitive cancers
Metabolic EffectsAlters lipid profiles and may influence bone density ,

Case Study: Contraceptive Efficacy

In clinical trials assessing the efficacy of DMPA as a contraceptive method, it demonstrated a failure rate of approximately 0.2% with perfect use. This high efficacy is attributed to its prolonged action and ability to suppress ovulation effectively .

Case Study: Hormone Replacement Therapy

The Women's Health Initiative study highlighted the risks associated with combined hormone therapy involving MPA. While it offered benefits such as reduced risk of endometrial cancer, it was also associated with increased risks of breast cancer and cardiovascular events when combined with estrogens . This underscores the importance of understanding individual components like DMPA in therapeutic contexts.

Safety Profile and Adverse Effects

Long-term use of DMPA has been associated with several adverse effects:

  • Bone Density Reduction : Prolonged use can lead to decreased bone mineral density, raising concerns about osteoporosis risk in users .
  • Cardiovascular Risks : Increased incidence of thromboembolic events has been noted, particularly in postmenopausal women using combined hormone therapies .
  • Psychological Effects : Some studies suggest potential mood alterations associated with progestin use, necessitating further investigation into mental health outcomes .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,5-Dihydromedroxyprogesterone acetate to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent selection (e.g., DMSO for reflux), temperature control, and purification techniques (e.g., recrystallization in water-ethanol mixtures). For example, refluxing intermediates in DMSO for extended periods (≥18 hours) followed by reduced-pressure distillation can enhance purity . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side products.

Q. What are the critical handling and storage protocols for this compound in laboratory settings?

  • Methodological Answer : Store the compound in sealed containers at -20°C (stable for 3 years as powder) or -80°C (1 year in solvent). Avoid exposure to light, strong acids/bases, and oxidizing agents . Use PPE (gloves, safety goggles, and lab coats) and work in ventilated fume hoods to prevent inhalation of aerosols .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound at controlled temperatures (e.g., 4°C, 25°C, 40°C) and pH ranges (1–14). Analyze degradation products via LC-MS or NMR. For example, USP guidelines recommend compliance with residual solvent limits (e.g., USP <467>) to assess thermal stability .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer : Use HPLC with UV detection for purity assessment, NMR (1H/13C) for structural confirmation, and mass spectrometry for molecular weight verification. For deuterated analogs (e.g., Medroxyprogesterone acetate-d3), isotopic purity can be confirmed via high-resolution MS .

Q. How should researchers design in vitro assays to evaluate the progestogenic activity of this compound?

  • Methodological Answer : Utilize progesterone receptor (PR) binding assays with competitive radioligands (e.g., [3H]-progesterone) and cell-based reporter systems (e.g., PR-transfected HEK293 cells). Measure EC50 values and compare potency to Medroxyprogesterone acetate, noting structural modifications that alter receptor affinity .

Advanced Research Questions

Q. What strategies address the regioselectivity challenges in synthesizing this compound derivatives?

  • Methodological Answer : Computational modeling (e.g., DFT calculations at M06-2X/6-311+G(2df,p) level) can predict regioselectivity in cycloaddition reactions. Experimentally, steric effects (e.g., using bulky substituents) or electronic tuning (electron-donating/withdrawing groups) can direct product formation .

Q. How do metabolic pathways of this compound differ from its parent compound, and how can this be studied?

  • Methodological Answer : Perform hepatic microsome assays (human/rat) with LC-MS/MS to identify phase I/II metabolites. Compare metabolic stability to Medroxyprogesterone acetate, focusing on 3α-hydroxysteroid dehydrogenase (HSD) inhibition, which affects neurosteroid conversion (e.g., THP/DHP ratios) .

Q. What advanced techniques resolve contradictions in toxicity data for this compound analogs?

  • Methodological Answer : Conduct comparative in vitro toxicity screens (e.g., Ames test, micronucleus assay) and in vivo studies (rodent models) to reconcile discrepancies. For example, Medroxyprogesterone acetate-d3 lacks acute toxicity data, necessitating dose-response studies to establish NOAEL .

Q. How can impurity profiling of this compound be standardized for regulatory compliance?

  • Methodological Answer : Follow ICH Q3A/B guidelines, using hyphenated techniques (LC-HRMS) to detect and quantify impurities (e.g., Related Compound A). Validate methods per USP standards, including forced degradation studies (heat, light, oxidation) to identify critical impurities .

Q. What experimental designs mitigate environmental risks during large-scale synthesis of this compound?

  • Methodological Answer : Implement green chemistry principles (e.g., solvent recycling, catalytic reactions) and conduct ecotoxicology assessments (e.g., Daphnia magna acute toxicity). Use spill containment protocols (e.g., diatomite absorption, alcohol decontamination) to prevent soil/water contamination .

Propriétés

IUPAC Name

[(5S,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h14,18-21H,6-13H2,1-5H3/t14-,18+,19-,20-,21-,22+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGYQVQMQZFLHU-ACWFTSFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4([C@H]1CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69688-15-9
Record name 4,5-Dihydromedroxyprogesterone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069688159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6aplha-Methyl-3,20-dioxopregnan-17-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5-DIHYDROMEDROXYPROGESTERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30R4R25OEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,5-Dihydromedroxyprogesterone acetate
4,5-Dihydromedroxyprogesterone acetate
4,5-Dihydromedroxyprogesterone acetate
4,5-Dihydromedroxyprogesterone acetate
4,5-Dihydromedroxyprogesterone acetate
4,5-Dihydromedroxyprogesterone acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.